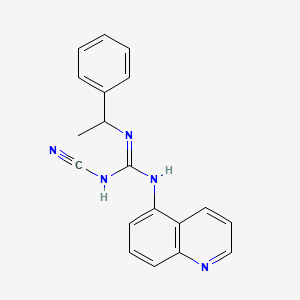![molecular formula C7H5IN2O B13659525 6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)
6-Iodo-2-methyloxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. The presence of iodine and methyl groups on the oxazole ring makes this compound particularly interesting for various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with a suitable aldehyde, followed by iodination. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, phosphorus oxychloride or polyphosphoric acid can be used to promote the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-2-methyloxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the iodine or other substituents.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazolo[4,5-b]pyridines.
Applications De Recherche Scientifique
6-Iodo-2-methyloxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Iodo-2-methyloxazolo[4,5-b]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. The iodine and methyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Oxazolo[5,4-d]pyrimidines: These compounds have a similar oxazole ring but are fused to a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-Iodo-2-methyloxazolo[4,5-b]pyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The methyl group further enhances its stability and solubility, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H5IN2O |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
6-iodo-2-methyl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5IN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 |
Clé InChI |
ZTLFOFULARBYBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)

![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)




